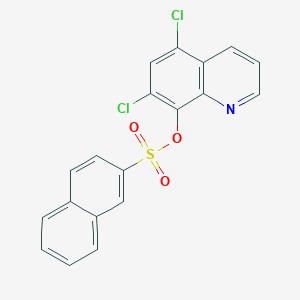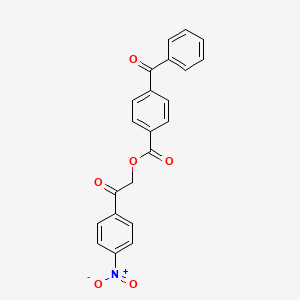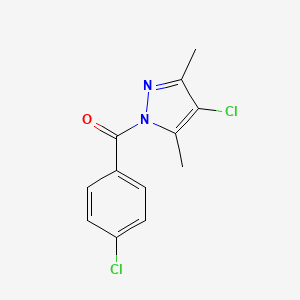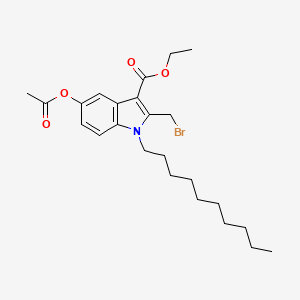
5,7-Dichloroquinolin-8-yl naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloroquinolin-8-yl naphthalene-2-sulfonate is a chemical compound that combines the structural features of quinoline and naphthalene sulfonate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of chlorine atoms and sulfonate groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl naphthalene-2-sulfonate typically involves the following steps:
Chlorination of Quinoline: Quinoline is chlorinated to introduce chlorine atoms at the 5 and 7 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonation of Naphthalene: Naphthalene is sulfonated to introduce a sulfonate group at the 2 position. This is usually done using sulfuric acid or oleum.
Coupling Reaction: The chlorinated quinoline and sulfonated naphthalene are then coupled together under suitable conditions, such as in the presence of a base like sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloroquinolin-8-yl naphthalene-2-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline and naphthalene moieties can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The sulfonate group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline or naphthalene moieties.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloroquinolin-8-yl naphthalene-2-sulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,7-Dichloroquinolin-8-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets. The chlorine atoms and sulfonate group can form strong interactions with proteins, enzymes, or other biological molecules, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: This compound shares the quinoline core and chlorine substitution pattern but lacks the naphthalene sulfonate group.
Naphthalene-2-sulfonic acid: This compound contains the naphthalene sulfonate moiety but lacks the quinoline structure.
Uniqueness
5,7-Dichloroquinolin-8-yl naphthalene-2-sulfonate is unique due to the combination of the quinoline and naphthalene sulfonate structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components.
Eigenschaften
Molekularformel |
C19H11Cl2NO3S |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(5,7-dichloroquinolin-8-yl) naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H11Cl2NO3S/c20-16-11-17(21)19(18-15(16)6-3-9-22-18)25-26(23,24)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H |
InChI-Schlüssel |
WWJCWBPJLXRIRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)

![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15010574.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15010584.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid](/img/structure/B15010598.png)

![(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B15010628.png)

![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B15010637.png)
![N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)


